5'-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-1',2'-dihydrospiro[cyclopropane-1,3'-indole]-2'-one
Overview
Description
Chemical Reactions Analysis
The tetramethyl-1,3,2-dioxaborolan-2-yl group is often involved in various chemical reactions. For instance, it can participate in hydroboration of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts . It can also couple with aryl iodides in the presence of a copper catalyst to form aryl boronates .Scientific Research Applications
Synthesis and Structural Analysis
5'-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-1',2'-dihydrospiro[cyclopropane-1,3'-indole]-2'-one and its derivatives have been extensively studied for their synthesis and structural properties. For instance, Kayukov et al. (2011) explored the reactions of similar compounds with nucleophiles, highlighting the formation of addition products while preserving the three-membered ring structure (Kayukov et al., 2011). Huang et al. (2021) and Wu et al. (2021) conducted studies on boric acid ester intermediates, confirming their structures through spectroscopy and X-ray diffraction, and performed conformational analysis using density functional theory (DFT) (Huang et al., 2021), (Wu et al., 2021).
Novel Polycyano-Containing Organic Ligands
Karpov et al. (2016) described the synthesis of novel polycyano-containing organic ligands using derivatives of this compound, highlighting their potential application in organic electronics and as components in ionic liquids (Karpov et al., 2016).
Diastereoselective Synthesis
Maurya et al. (2014) reported on the catalyst-free and highly diastereoselective synthesis of spiro[cyclopropane-1,3′-indolin]-2′-ones, utilizing substituted 3-methyleneindolin-2-ones and ethyl diazoacetate, demonstrating the versatility of similar compounds in organic synthesis (Maurya et al., 2014).
Potential Anti-Tumor Properties
Girgis (2009) explored the anti-tumor potential of related compounds, synthesizing dispiro[1H-indene-2,3'-pyrrolidine-2',3''-[3H]indole]-1,2''(1''H)-diones and investigating their anti-tumor activity against various human tumor cell lines (Girgis, 2009).
Photophysical and Photochemical Studies
Tsuno and Sugiyama (1995) conducted a study on the photochemistry of 5-[2-(1,2-propadienyl)-substituted alkylidene]-2,2-dimethyl-1,3-dioxane-4,6-diones, revealing insights into the photophysical properties and potential applications of these compounds (Tsuno & Sugiyama, 1995).
Boronated Phosphonium Salts Synthesis
Morrison et al. (2010) described the synthesis of boronated phosphonium salts containing arylboronic acid and nido-carborane, which were characterized by spectroscopy and X-ray diffraction. They also evaluated the cytotoxicity and cellular uptake of these compounds, finding one compound to have considerable potential due to its low cytotoxicity and high boron delivery to glioblastoma cells (Morrison et al., 2010).
Properties
IUPAC Name |
5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)spiro[1H-indole-3,1'-cyclopropane]-2-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20BNO3/c1-14(2)15(3,4)21-17(20-14)10-5-6-12-11(9-10)16(7-8-16)13(19)18-12/h5-6,9H,7-8H2,1-4H3,(H,18,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVUVOHGOZWNQBR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)NC(=O)C34CC4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20BNO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401118058 | |
Record name | 5′-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)spiro[cyclopropane-1,3′-[3H]indol]-2′(1′H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401118058 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.1 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1613639-40-9 | |
Record name | 5′-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)spiro[cyclopropane-1,3′-[3H]indol]-2′(1′H)-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1613639-40-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5′-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)spiro[cyclopropane-1,3′-[3H]indol]-2′(1′H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401118058 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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